Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Overview
Description
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O5 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves several steps. One method involves the addition of hydrogen bromide to diethyl allylmalonate, followed by cyclization with sodium ethylate . Another method involves the use of palladium dihydroxide in ethanol, followed by filtration and purification .Molecular Structure Analysis
The molecular structure of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is represented by the InChI code1S/C10H16O5/c1-3-14-8 (12)10 (5-7 (11)6-10)9 (13)15-4-2/h7,11H,3-6H2,1-2H3
. This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms. Physical And Chemical Properties Analysis
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . It has a molecular weight of 216.23 . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Synthesis and Molecular Transformations
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate has been extensively studied in the field of organic chemistry for its role in the synthesis of various molecular structures. For instance, Buchanan and Young (1973) investigated the mechanism of a transannular acylation, which can be an important reaction in synthetic organic chemistry (Buchanan & Young, 1973). Similarly, Cochrane et al. (1969) examined the rearrangement of 3-oxaspiro[3,3]heptanes to 3-oxabicyclo[3,1,1]heptanes, showing the versatility of this compound in synthesizing complex molecular structures (Cochrane, Pauson, & Stevens, 1969).
Applications in Medicinal Chemistry
This compound also finds applications in medicinal chemistry. For example, Pavlova et al. (2023) explored the use of derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid in designing potential anticancer drugs, showing its significance in the development of new therapeutic agents (Pavlova et al., 2023).
Chemical Reactions and Properties
In the realm of chemical reactions and properties, Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, demonstrating the compound's usefulness in creating new chemical entities (Niwayama & Houk, 1992). Additionally, the research by Yao, Yu-ren, and Jia-jia (2005) on the synthesis of 1,1-dibromocyclobutanes highlights the compound's role in creating structurally diverse cyclobutane derivatives (Yao, Yu-ren, & Jia-jia, 2005).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGFHCQRXXAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563392 | |
Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
CAS RN |
99974-66-0 | |
Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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